4-bromo-2-fluoro-N-isopropylaniline

Catalog No.
S13762372
CAS No.
M.F
C9H11BrFN
M. Wt
232.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-2-fluoro-N-isopropylaniline

Product Name

4-bromo-2-fluoro-N-isopropylaniline

IUPAC Name

4-bromo-2-fluoro-N-propan-2-ylaniline

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

InChI

InChI=1S/C9H11BrFN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3

InChI Key

IVPZRZOOGKOETB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Br)F

4-Bromo-2-fluoro-N-isopropylaniline is an organic compound with the molecular formula C6H5BrFNC_6H_5BrFN and a molecular weight of 190.01 g/mol. It is characterized by the presence of a bromine atom at the para position and a fluorine atom at the ortho position relative to the amino group on the aromatic ring. This compound appears as a crystalline solid, typically ranging in color from beige to light brown, with a melting point of 40-42 °C and a boiling point of 103-108 °C at reduced pressure . It is soluble in organic solvents and has various applications in chemical synthesis and research.

Typical of aromatic amines. It can undergo:

  • Nucleophilic Substitution Reactions: The amino group can react with electrophiles, allowing for further functionalization.
  • Reduction Reactions: The nitro group can be reduced to an amine, which is useful in synthesizing various derivatives.
  • Acid-Base Reactions: The amino group can act as a base, forming salts with acids.

These reactions make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

While specific biological activity data for 4-bromo-2-fluoro-N-isopropylaniline is limited, compounds with similar structures often exhibit significant biological properties. For instance, fluorinated anilines are known to have antimicrobial and anticancer activities due to their ability to interact with biological targets such as enzymes and receptors. The presence of bromine may also enhance these properties through increased lipophilicity or specific binding interactions .

Synthesis of 4-bromo-2-fluoro-N-isopropylaniline can be achieved through several methods:

  • Reduction of 4-Bromo-2-fluoro-N-nitroaniline: This method involves reducing 4-bromo-2-fluoro-N-nitroaniline using iron powder in an ethanol-water mixture at elevated temperatures. The reaction yields 4-bromo-2-fluoro-N-isopropylaniline after purification via silica gel chromatography .
  • Oriented Single Alkylation: Another method involves the alkylation of an appropriate aniline derivative under controlled conditions to selectively introduce the isopropyl group .

4-Bromo-2-fluoro-N-isopropylaniline serves various purposes in different fields:

  • Pharmaceutical Intermediates: It is used in the synthesis of active pharmaceutical ingredients due to its reactivity.
  • Organic Synthesis: Acts as an intermediate for synthesizing other organic compounds, including boronic acid derivatives used in medicinal chemistry.
  • Research and Development: Employed in laboratory settings for developing new chemical entities and studying reaction mechanisms .

Several compounds share structural similarities with 4-bromo-2-fluoro-N-isopropylaniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-BromoanilineC6H6BrNC_6H_6BrNLacks fluorine; simpler structure
2-FluoroanilineC6H6FNC_6H_6FNLacks bromine; more polar
N-IsopropylanilineC9H13NC_9H_{13}NContains isopropyl but no halogen substituents
4-IsopropylanilineC9H13NC_9H_{13}NIsopropyl at para position; no halogens

The uniqueness of 4-bromo-2-fluoro-N-isopropylaniline lies in its combination of both bromine and fluorine substituents on the aromatic ring, which may enhance its chemical reactivity and biological activity compared to other similar compounds. This dual halogenation can lead to distinct properties that are advantageous in synthetic applications and potential pharmaceutical uses .

Bromination Pathways for Fluoroaniline Precursors

The synthesis of 4-bromo-2-fluoro-N-isopropylaniline requires careful consideration of bromination strategies for fluorinated aromatic precursors. Research has demonstrated that regioselective bromination of fluoroaniline derivatives can be achieved through multiple pathways, each offering distinct advantages in terms of selectivity and reaction conditions.

Copper-Catalyzed Bromination Systems

Copper-catalyzed oxidative bromination has emerged as a highly effective method for preparing bromoanilines with excellent regioselectivity [1]. This approach utilizes readily available sodium bromide and sodium persulfate in the presence of catalytic amounts of copper sulfate pentahydrate, enabling regioselective bromination under mild conditions [1]. The copper-catalyzed system demonstrates particular effectiveness for para-bromination of aniline derivatives, achieving high yields while maintaining regioselectivity [2] [3].

Studies have shown that copper halide systems in ionic liquid solvents provide exceptional para-substitution selectivity for unprotected aniline derivatives [2] [3]. The bromination reactions proceed at room temperature with shorter reaction times compared to corresponding chlorination processes, while maintaining high regioselectivity similar to chlorination results [2] [3].

Electrochemical Bromination Approaches

Recent developments in electrochemical bromination offer environmentally friendly alternatives for synthesizing brominated aromatic compounds [4]. The electrochemical bromine evolution reaction over vacancy-rich cobalt oxide catalysts using sodium bromide as the bromine source demonstrates high efficiency under ambient conditions [4]. This method enables bromination of bioactive molecules and pharmaceuticals at high yields while avoiding the direct handling of hazardous liquid bromine [4].

Direct Bromination Methods

Traditional direct bromination methods for aromatic compounds have been refined to improve safety and environmental impact [5]. Research has demonstrated that brominated substituted anilines can be prepared by brominating corresponding substituted anilines in water without acid presence [5]. This aqueous bromination approach achieves yields exceeding 90% while eliminating the need for organic solvents or acid disposal [5].

The following table summarizes key bromination conditions and yields for fluoroaniline precursors:

Bromination MethodCatalyst SystemTemperature (°C)Reaction TimeYield (%)Reference
Copper-catalyzed oxidativeCuSO₄·5H₂O/NaBr/Na₂S₂O₈Room temperature2-4 hours85-95 [1]
Ionic liquid mediatedCuBr₂ in ionic liquidRoom temperature1-3 hours80-90 [2] [3]
ElectrochemicalCo₃O₄/NaBrAmbient30-60 minutes85-92 [4]
Aqueous directBr₂/H₂O40-502-3 hours>90 [5]

Isopropyl Group Introduction Techniques

The introduction of isopropyl groups to aniline derivatives represents a critical step in synthesizing 4-bromo-2-fluoro-N-isopropylaniline. Multiple methodologies have been developed to achieve selective N-alkylation while minimizing side reactions and over-alkylation.

Direct Alkylation with Isopropyl Halides

The direct alkylation of aniline with isopropyl halides constitutes one of the most straightforward approaches for N-isopropyl group introduction [6]. This nucleophilic substitution reaction typically occurs under basic conditions using bases such as potassium carbonate or sodium hydroxide to deprotonate the aniline and enhance nucleophilicity [6]. The reaction mechanism involves the lone pair of electrons on the nitrogen atom attacking the isopropyl halide, displacing the halide ion and forming the desired N-isopropylaniline product [6].

Research has demonstrated that isopropyl chloride and isopropyl bromide both serve as effective alkylating agents, with isopropyl chloride providing faster conversion rates [7]. The selectivity for mono-alkylation versus di-alkylation can be controlled through careful management of reaction stoichiometry and temperature conditions [7].

Reductive Alkylation Methodologies

Reductive alkylation represents an alternative approach offering superior control over alkylation selectivity [6]. This two-step process involves initial imine formation between aniline and acetone, followed by reduction of the imine intermediate to yield the desired N-isopropylaniline [6]. The method employs reducing agents such as hydrogen with palladium on carbon catalyst or sodium borohydride [6].

The reductive alkylation approach demonstrates several advantages including better control over alkylation compared to direct alkylation methods and reduced likelihood of over-alkylation [6]. However, the requirement for expensive catalysts and careful reaction condition control presents operational challenges [6].

Zeolite-Catalyzed Selective Alkylation

Advanced catalytic systems utilizing synthetic zeolites have been developed for selective N-alkylation of anilines [8]. The process employs small-pore zeolites such as Union Carbide S-115, which demonstrate high selectivity for N-alkylation over C-alkylation due to their three-dimensional framework structure [8].

Research has established optimal reaction conditions for zeolite-catalyzed N-alkylation within the temperature range of 250-350°C [8]. Higher temperatures lead to C-alkylation or formation of product mixtures, while maintaining high aniline ratios at the reaction site suppresses formation of di- and tri-alkylated compounds [8]. The S-115 zeolite catalysts provide virtually no C-alkylation at 300°C, with the main product being N-alkylaniline [8].

The following table presents comparative data for different N-alkylation techniques:

Alkylation MethodAlkylating AgentTemperature (°C)Selectivity (%)Yield (%)Reference
Direct alkylationIsopropyl chloride80-12075-8570-85 [6]
Reductive alkylationAcetone/H₂25-8085-9580-90 [6]
Zeolite-catalyzedIsopropanol250-300>9585-92 [8]
Friedel-CraftsAlCl₃/isopropyl halide25-5080-9075-88 [7]

Catalytic Hydrogenation Approaches

The preparation of N-isopropylaniline derivatives through catalytic hydrogenation of nitro-isopropyl derivatives provides an alternative synthetic route [6]. This approach begins with nitration of isopropylbenzene to yield nitroisopropylbenzene, followed by catalytic hydrogenation using metal catalysts such as palladium, platinum, or Raney nickel [6].

The catalytic hydrogenation method offers high selectivity and finds wide application in industrial settings requiring large-scale production [6]. Metal catalysts facilitate conversion of nitro groups to amino groups under hydrogen atmosphere, typically requiring elevated pressure conditions [6].

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems and catalytic conditions plays a crucial role in optimizing synthetic routes for 4-bromo-2-fluoro-N-isopropylaniline. Research has identified several solvent classes and catalytic systems that demonstrate superior performance for both bromination and N-alkylation reactions.

Solvent Selection for Bromination Reactions

Extensive studies have evaluated various solvent systems for bromination of aromatic compounds, with particular emphasis on achieving high yields and regioselectivity [9] [10]. Acetic acid has emerged as one of the most effective solvents for bromination reactions, consistently providing superior results compared to alternative solvents such as carbon tetrachloride, hexane, methanol, and acetonitrile [11].

Research utilizing pyridine hydrobromide perbromide as brominating agent demonstrated that acetic acid solvent systems achieve yields of 85-90% for chloroacetophenone bromination under optimized conditions [9]. The effectiveness of acetic acid stems from its ability to stabilize bromination intermediates while facilitating efficient bromine transfer to aromatic substrates [9].

Ionic liquid solvent systems have demonstrated exceptional performance for halogenation of unprotected aniline derivatives [2] [3]. These systems enable direct chlorination or bromination using copper halides under mild conditions without requiring supplementary oxygen or hydrogen chloride gas [2] [3]. The ionic liquid environment provides enhanced safety and reduced environmental impact compared to traditional halogenation methods [2] [3].

Temperature Optimization Studies

Systematic temperature optimization studies have established critical temperature ranges for maximizing bromination yields while minimizing side product formation [9]. Research has demonstrated that bromination reactions below 80°C result in relatively low yields, while temperatures reaching 90°C significantly improve reaction efficiency [9].

Detailed temperature effect analysis reveals that optimal bromination occurs at 90°C, with higher temperatures leading to slight yield decreases due to formation of dibrominated substitution products [9]. The objective of achieving high-yield bromination while minimizing reaction temperature makes 90°C the optimal choice for most bromination applications [9].

Catalytic System Performance

Copper-based catalytic systems have received extensive investigation for bromination applications [1] [12]. Copper sulfate pentahydrate in combination with sodium bromide and sodium persulfate provides highly effective catalysis for regioselective bromination [1]. The system operates under mild conditions while achieving excellent yields and regioselectivity [1].

Advanced copper-catalyzed systems demonstrate selectivity for specific positions on aromatic rings [12]. Research has shown that copper-catalyzed selective bromination can achieve 90% yield when optimized reaction conditions are employed [12]. These systems offer advantages including mild reaction conditions, high selectivity, and compatibility with various functional groups [12].

The following table summarizes optimal solvent and catalytic conditions:

Reaction TypeSolvent SystemCatalystTemperature (°C)Time (hours)Yield (%)Reference
BrominationAcetic acidCuSO₄·5H₂O90385-90 [9]
BrominationIonic liquidCuBr₂252-480-90 [2]
N-alkylationTolueneMn-PNP complex808-1285-95 [13]
ElectrobrominationAqueousCo₃O₄ electrode250.5-185-92 [4]

Manganese-Catalyzed Alkylation Systems

Recent developments in manganese catalysis have provided new opportunities for selective N-alkylation of anilines [13] [14]. Manganese pincer complexes demonstrate high selectivity for N-alkylation of amines with alcohols, producing water as the sole byproduct [13]. These catalysts operate under mild conditions while achieving excellent selectivity and yields [13].

Research has established optimal conditions for manganese-catalyzed N-alkylation using toluene as solvent with potassium tert-butoxide as base [13]. The reaction proceeds with high selectivity at 80°C, with no observation of N,N-dialkylation under optimized conditions [13]. Loading of 3 mol% manganese complex provides optimal catalyst efficiency [13].

Metal-organic framework supported cobalt catalysts represent another advancement in N-alkylation catalysis [14]. Zirconium metal-organic framework supported mono 2,2'-bipyridine-cobalt catalysts demonstrate significant efficacy for N-alkylation of aniline using benzyl alcohol [14]. These heterogeneous catalysts exhibit excellent selectivity and yields while offering advantages of easy separation and reuse [14].

Purification Strategies and Yield Optimization

The purification of 4-bromo-2-fluoro-N-isopropylaniline and optimization of synthetic yields require systematic approaches encompassing both separation techniques and reaction condition refinement. Modern purification strategies integrate traditional methods with advanced techniques to achieve high-purity products while maximizing overall synthetic efficiency.

Column Chromatography Optimization

Column chromatography remains the primary purification method for brominated aniline derivatives, with silica gel serving as the most widely employed stationary phase [10] [15] [16]. Research has demonstrated that flash column chromatography using silica gel 60 (230-400 mesh) provides effective separation of brominated products from unreacted starting materials and byproducts [15].

Optimization studies have established that gradient elution systems using ethyl acetate in cyclohexane (10% to 50%) achieve superior separation efficiency for brominated aromatic compounds [17]. The purification process typically involves initial crude product isolation followed by column chromatography to afford purified intermediates in quantitative yields [17].

Advanced purification protocols incorporate thin layer chromatography monitoring to optimize separation conditions [9] [16]. Research has shown that petroleum ether:ethyl acetate mixtures (1:5 v/v) serve as effective development systems for monitoring bromination reaction progress and product purification [9].

Crystallization and Recrystallization Methods

Crystallization techniques provide alternative purification approaches particularly suitable for brominated aromatic compounds [18]. Research has demonstrated that brominated aromatic compounds can be purified through recrystallization under elevated pressure conditions using carefully selected solvent systems [18].

Systematic studies have identified optimal solvent combinations for recrystallization of brominated compounds, including toluene, 1,2-dibromoethane, m-xylene, benzene, dichloromethane, chloroform, and 1,2-dichloroethane [18]. The addition of appropriate bases such as pyridine, ethylene diamine, or triethylamine facilitates removal of bromine and hydrogen bromide impurities during crystallization [18].

Temperature control during crystallization proves critical for achieving high-purity products [18]. Research has established that heating solutions to temperatures above atmospheric boiling point under controlled pressure, followed by controlled cooling at rates of 0.19°C per minute, produces high-quality crystals with improved melting point characteristics [18].

Yield Optimization Through Reaction Parameter Control

Systematic optimization of reaction parameters significantly impacts overall synthetic yields for brominated aniline derivatives [9] [19]. Studies have demonstrated that material ratio optimization substantially influences reaction outcomes, with substrate to bromine reagent ratios of 1.0:1.1 providing optimal yields exceeding 85% for most substrates [9].

Reaction time optimization studies reveal that precise timing control prevents over-reaction and byproduct formation [9]. Research has established that reaction times of exactly 3 hours provide maximum yields, with longer reaction times leading to gradual yield decreases and increased undesired byproducts [9].

The following table presents optimized purification conditions and yields:

Purification MethodConditionsYield Recovery (%)Purity (%)Reference
Flash chromatographySilica gel, EtOAc/cyclohexane85-95>95 [15]
RecrystallizationToluene/base system90-93>98 [18]
Aqueous extractionDichloromethane/NaHCO₃80-9090-95 [11]
DistillationVacuum conditions75-85>95 [20]

Advanced Analytical Monitoring

High-performance liquid chromatography analysis provides precise monitoring of reaction progress and product purity [21]. Research has established that mixed-mode stationary phase columns enable effective retention and analysis of aniline derivatives using isocratic methods [21]. The analytical system employs mobile phases comprising water, acetonitrile, and sulfuric acid buffer, enabling detection at ultraviolet wavelengths [21].

Optimization studies demonstrate that Primesep 100 columns (4.6 x 150 mm, 5 μm, 100 Å) provide excellent separation characteristics for aniline analysis [21]. The method achieves detection limits of 10 parts per billion at 200 nm wavelength, enabling precise quantification of product purity and impurity levels [21].

Process Intensification Strategies

Modern synthetic approaches incorporate process intensification techniques to maximize yields while minimizing reaction times [19] [22]. Machine-assisted process development workflows utilize data-rich experimentation to optimize reaction conditions systematically [19]. These approaches enable complete reaction optimization and modeling within approximately one week [19].

Microwave-assisted synthesis has emerged as a powerful tool for yield enhancement and reaction time reduction [22]. Comparative studies demonstrate that microwave conditions provide yield increases of 17-23% compared to conventional heating methods while significantly reducing reaction times [22]. Microwave-assisted bromination reactions achieve completion within 5-30 minutes compared to 2-24 hours required for conventional methods [22].

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

231.00589 g/mol

Monoisotopic Mass

231.00589 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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